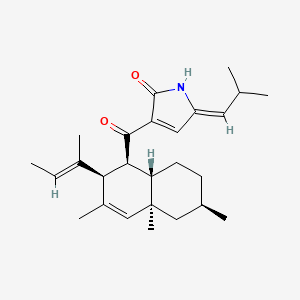

Myceliothermophin E

Übersicht

Beschreibung

Myceliothermophin E is a polyketide-amino acid hybrid fungal metabolite isolated from the fungus Thermothelomyces thermophilus. This compound has garnered significant attention due to its potent anticancer and antimicrobial activities . It exhibits cytotoxic properties against various human cancer cell lines, including hepatoblastoma, hepatocellular carcinoma, lung carcinoma, and breast adenocarcinoma .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von Myceliothermophin E beinhaltet eine kaskadierte Cyclisierung zur Bildung des trans-verschmolzenen Decalinsystems . Die Synthese beginnt mit der Herstellung eines polyungesättigten Aldehyds, der eine intramolekulare Diels-Alder-Reaktion eingeht, um das Decalinsystem zu bilden . Anschließend folgen eine Reihe von Schritten, darunter Aldolreaktionen und Michael-Additionen, um die endgültige Struktur aufzubauen .

Industrielle Produktionsmethoden: Derzeit gibt es keine Berichte über großtechnische industrielle Produktionsmethoden für this compound. Die Verbindung wird hauptsächlich in Forschungslabors für wissenschaftliche Studien synthetisiert .

Analyse Chemischer Reaktionen

Core Cascade Cyclization for Decalin Formation

Myceliothermophin E’s synthesis hinges on constructing its trans-fused decalin system via a cascade sequence (Scheme 1) :

-

Epoxidation : (±)-Citronellal derivative 10 undergoes Corey–Chaykovsky epoxidation (96% yield, 1:1 dr).

-

Ozonolysis/Reduction : Epoxyolefin is cleaved via ozonolysis followed by Me₂S reduction to yield epoxyaldehyde.

-

Condensation : Ba(OH)₂-mediated condensation with ketophosphonate 11 forms α,β-unsaturated ketoepoxide 9 (81% yield over two steps).

-

InCl₃-Catalyzed Rearrangement : Ketoepoxide 9 rearranges to ketoaldehyde 8 (85% yield).

Key Data :

| Step | Conditions | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Epoxidation | Corey–Chaykovsky conditions | 96% | 1:1 |

| Condensation | Ba(OH)₂, ketophosphonate 11 | 81%* | 1:1 |

| Rearrangement | InCl₃ catalyst | 85% | 1:1 |

| *Yield over two steps. |

Enone Functionalization (Scheme 2) :

-

Radical Rearrangement : Hydroxyepoxide 18 undergoes Li-naphthalide-induced radical rearrangement (79% yield).

-

Hosomi–Sakurai Reaction : Enone 20 reacts with allyltrimethylsilane (TiCl₄, CH₂Cl₂) to yield α-configured ketoolefin 21 (98% yield).

-

Methylation : Enolate of 21 is methylated (KHMDS, MeI) to give 22 (87% yield, ≥20:1 dr).

Late-Stage Divergence to this compound

-

Aldehyde Coupling : Teoc-protected pyrrolidinone 5 couples with aldehyde 4 (LDA, −78°C) to yield alcohol 30 (85% yield) .

-

Oxidation & Elaboration : Alcohol 30 is oxidized to ketones 31a/b (DMP, 90% yield), followed by phenyl selenylation (NaH, PhSeCl) and syn elimination (NaIO₄, 78% yield).

-

Teoc Deprotection : TBAF:AcOH removes the Teoc group (92% yield), yielding 2 or 3 .

-

HF-Mediated Conversion : Treatment of 2 or 3 with aqueous HF generates this compound (1) (81% yield) .

Stereochemical Control

-

Hosomi–Sakurai vs. Cuprate : TiCl₄-mediated allylation yields α-C3 configuration (21 ), while vinyl cuprate gives the opposite epimer due to TBS group steric effects .

-

Dimeric Structure : X-ray crystallography of 2 reveals enantiomeric dimerization via hydrogen-bonded pyrrolidinone motifs (Figure 2) .

Comparative Reaction Efficiency

| Strategy | Key Reaction | Yield | Limitations |

|---|---|---|---|

| Cascade Cyclization | InCl₃ rearrangement + annulation | 85% | Requires optimized conditions |

| Diels–Alder (Previous) | Polyunsaturated aldehyde | Low | Substrate instability |

Critical Reaction Conditions

-

Temperature Sensitivity : Hosomi–Sakurai reaction requires slow addition and −30°C for high stereoselectivity .

-

Acid Dependency : Lactam 28 cyclization succeeds only with H₂SO₄; other acids fail .

Mechanistic Insights

-

Radical Pathway : Li-naphthalide triggers radical rearrangement in 19 to form enone 20 .

-

Enolate Chemistry : Methylation of 21 proceeds via enolate intermediate with strict dr control.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The total synthesis of Myceliothermophin E has been achieved through innovative chemical strategies. Notably, researchers have utilized a cascade-based cyclization method to construct its trans-fused decalin system. This approach not only allows for the efficient synthesis of this compound but also facilitates the production of related compounds, such as Myceliothermophins C and D, which exhibit similar biological properties.

Table 1: Synthesis Overview

| Compound | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|

| This compound | Cascade cyclization | 81 | |

| Myceliothermophin C | Cascade cyclization | 90 | |

| Myceliothermophin D | Cascade cyclization | 85 |

Anticancer Properties

This compound exhibits potent cytotoxic effects against various human cancer cell lines. The compound has been tested against hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). The IC50 values indicate its effectiveness:

- HepG2 : IC50 = 0.28 μg/mL

- Hep3B : IC50 = 0.41 μg/mL

- A-549 : IC50 = 0.26 μg/mL

- MCF-7 : IC50 = 0.27 μg/mL

These results suggest that this compound could be a promising candidate for the development of new anticancer drugs .

Table 2: Cytotoxic Activity

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antimicrobial activity against drug-resistant bacteria, including Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) values for these pathogens are as follows:

- Against SA : MIC = 15.8 μM

- Against MRSA : MIC = 27.1 μM

This antimicrobial potential highlights the compound's versatility in addressing both cancer and bacterial infections .

Table 3: Antimicrobial Activity

Case Study 1: Anticancer Research

In a study evaluating the anticancer properties of this compound, researchers conducted in vitro tests on various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into its mechanism of action and potential clinical applications.

Case Study 2: Antimicrobial Applications

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria demonstrated its potential as a lead compound for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Wirkmechanismus

Myceliothermophin E exerts its effects through several mechanisms:

Cytotoxicity: It induces apoptosis in cancer cells by disrupting cellular processes and pathways.

Antimicrobial Activity: The compound inhibits the growth of methicillin-resistant Staphylococcus aureus by targeting bacterial cell walls.

Molecular Targets and Pathways: The exact molecular targets are still under investigation, but it is known to interact with various cellular proteins and enzymes involved in cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

- Myceliothermophin A

- Myceliothermophin B

- Myceliothermophin C

- Myceliothermophin D

Comparison: Myceliothermophin E is unique among its analogs due to its higher potency and broader spectrum of biological activities . While other myceliothermophins also exhibit cytotoxic and antimicrobial properties, this compound has shown the most significant effects in various studies .

Biologische Aktivität

Myceliothermophin E (MCE) is a polyketide compound derived from the thermophilic fungus Myceliophthora thermophila. It has garnered attention due to its significant biological activities, particularly its cytotoxic properties against various cancer cell lines and its potential antimicrobial effects. This article explores the biochemical characteristics, biosynthetic pathways, and biological activities of MCE, supported by data tables and case studies.

Chemical Structure and Biosynthesis

MCE is characterized by a trans-fused decalin ring system linked to a conjugated 3-pyrrolin-2-one moiety. The compound exhibits an exocyclic methylpropylidene unit derived from leucine at position C21. The biosynthetic pathway of MCE involves three key enzymes that facilitate its formation from an acyclic substrate through a Diels–Alder reaction, which is crucial for the establishment of its unique structure .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₂ |

| Molecular Weight | 325.40 g/mol |

| Key Functional Groups | Decalin ring, pyrrolinone |

| Stereochemistry | Stereoselective configuration at C21 |

Cytotoxic Activity

MCE has demonstrated potent cytotoxicity against several human cancer cell lines. The following table summarizes the IC₅₀ values for MCE against various cancer types:

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (μg/mL) |

|---|---|

| Hepatoblastoma (HepG2) | 0.28 |

| Hepatocellular carcinoma (Hep3B) | 0.41 |

| Lung carcinoma (A-549) | 0.26 |

| Breast adenocarcinoma (MCF-7) | 0.27 |

These values indicate that MCE is highly effective in inhibiting the growth of these cancer cells, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, MCE exhibits moderate antimicrobial activity. A study evaluated the effectiveness of MCE against drug-resistant bacteria, including Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA). The results are summarized in the table below:

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μM) |

|---|---|

| Staphylococcus aureus | 15.8 |

| Methicillin-resistant S. aureus | 27.1 |

These findings highlight the importance of the C21 configuration in enhancing the antimicrobial efficacy of MCE .

Case Studies and Research Findings

- Total Synthesis and Characterization : The total synthesis of MCE has been achieved through a cascade-based cyclization method that simplifies the construction of its complex structure. This synthetic route not only confirms the structure but also facilitates further biological investigations .

- Biosynthetic Gene Clusters : Genomic studies have identified specific biosynthetic gene clusters responsible for the production of MCE in Myceliophthora thermophila. These clusters include polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) genes that are crucial for the biosynthesis of MCE and related compounds .

- Comparative Studies : Research comparing MCE with other myceliothermophins has shown that while all share similar structural motifs, their biological activities can vary significantly based on subtle differences in their chemical structures .

Eigenschaften

IUPAC Name |

(5Z)-3-[(1S,2R,4aR,6R,8aS)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWNUBEANXHMB-FXVWVMPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2CC[C@H](C[C@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C(C)C)/NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.